molecular formula C10H14Br2S B054134 2,5-Dibromo-3-hexylthiophene CAS No. 116971-11-0

2,5-Dibromo-3-hexylthiophene

Cat. No. B054134
M. Wt: 326.09 g/mol
InChI Key: NSYFIAVPXHGRSH-UHFFFAOYSA-N
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Patent
US07807776B2

Procedure details

To a dry 3-necked flask under nitrogen is added magnesium filings (354 mg, 14.6 mmol). A solution of 2,5-dibromo-3-hexylthiophene (4.41 g, 13.5 mmol) in anhydrous THF (45 ml) is prepared and 5 ml of this solution is added to the magnesium at 5° C. The reaction is initated by the addition of 2-bromopropane (80 mg, 0.65 mmol). After 5 min, the remaining solution of 2,5-dibromothiophene is added dropwise, keeping the temperature below 10° C. The resulting yellow solution is warmed to room temperature and stirred for 4 h at that temperature. An aliquot is taken, hydrolysed with dilute hydrochloric acid and analysed by GCMS to reveal 98% formation of monogrignard reagent and 2% formation of a digrignard reagent. No starting material remained. The solution is transferred, via cannula, to a new reaction vessel and heated to reflux. 1,2-bis{diphenylphosphinopropane)dichloronickel (II) (72 mg, 1 mol %) is added as a solid and the reaction refluxed for 4 h. The reaction is cooled to room temperature and precipitated into methanol. The resulting polymer is filtered, and washed with additional methanol (soxhlet) and heptane (soxhlet). The resulting polymer is dissolved in chloroform and precipitated into methanol to afford 0.6 g of polymer.
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,2-bis{diphenylphosphinopropane)dichloronickel (II)
Quantity
72 mg
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[CH:3]([CH3:5])[CH3:4].[Br:6][C:7]1[S:8][C:9]([Br:12])=[CH:10][CH:11]=1.Cl.[CH2:14]1[CH2:18]OC[CH2:15]1>>[Br:6][C:7]1[S:8][C:9]([Br:12])=[CH:10][C:11]=1[CH2:4][CH2:3][CH2:5][CH2:15][CH2:14][CH3:18]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
80 mg
Type
reactant
Smiles
BrC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=CC1)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
1,2-bis{diphenylphosphinopropane)dichloronickel (II)
Quantity
72 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The solution is transferred, via cannula, to a new reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated into methanol
FILTRATION
Type
FILTRATION
Details
The resulting polymer is filtered
WASH
Type
WASH
Details
washed with additional methanol (soxhlet) and heptane (soxhlet)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting polymer is dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
precipitated into methanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1SC(=CC1CCCCCC)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.5 mmol
AMOUNT: MASS 4.41 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07807776B2

Procedure details

To a dry 3-necked flask under nitrogen is added magnesium filings (354 mg, 14.6 mmol). A solution of 2,5-dibromo-3-hexylthiophene (4.41 g, 13.5 mmol) in anhydrous THF (45 ml) is prepared and 5 ml of this solution is added to the magnesium at 5° C. The reaction is initated by the addition of 2-bromopropane (80 mg, 0.65 mmol). After 5 min, the remaining solution of 2,5-dibromothiophene is added dropwise, keeping the temperature below 10° C. The resulting yellow solution is warmed to room temperature and stirred for 4 h at that temperature. An aliquot is taken, hydrolysed with dilute hydrochloric acid and analysed by GCMS to reveal 98% formation of monogrignard reagent and 2% formation of a digrignard reagent. No starting material remained. The solution is transferred, via cannula, to a new reaction vessel and heated to reflux. 1,2-bis{diphenylphosphinopropane)dichloronickel (II) (72 mg, 1 mol %) is added as a solid and the reaction refluxed for 4 h. The reaction is cooled to room temperature and precipitated into methanol. The resulting polymer is filtered, and washed with additional methanol (soxhlet) and heptane (soxhlet). The resulting polymer is dissolved in chloroform and precipitated into methanol to afford 0.6 g of polymer.
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,2-bis{diphenylphosphinopropane)dichloronickel (II)
Quantity
72 mg
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[CH:3]([CH3:5])[CH3:4].[Br:6][C:7]1[S:8][C:9]([Br:12])=[CH:10][CH:11]=1.Cl.[CH2:14]1[CH2:18]OC[CH2:15]1>>[Br:6][C:7]1[S:8][C:9]([Br:12])=[CH:10][C:11]=1[CH2:4][CH2:3][CH2:5][CH2:15][CH2:14][CH3:18]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
80 mg
Type
reactant
Smiles
BrC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=CC1)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
1,2-bis{diphenylphosphinopropane)dichloronickel (II)
Quantity
72 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The solution is transferred, via cannula, to a new reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated into methanol
FILTRATION
Type
FILTRATION
Details
The resulting polymer is filtered
WASH
Type
WASH
Details
washed with additional methanol (soxhlet) and heptane (soxhlet)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting polymer is dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
precipitated into methanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1SC(=CC1CCCCCC)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.5 mmol
AMOUNT: MASS 4.41 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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